molecular formula C16H12F3NO2 B15031478 2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B15031478
M. Wt: 307.27 g/mol
InChI Key: BYXMVCRHLWBFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that features both an indole and a trifluoromethyl group. The indole nucleus is a common structure in many bioactive compounds, while the trifluoromethyl group is known for enhancing the biological activity of molecules due to its electron-withdrawing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves the trifluoromethylation of an indole derivative. One common method is the metal-free oxidative trifluoromethylation using CF3SO2Na, which selectively introduces the trifluoromethyl group to the indole at the C2 position . This reaction is carried out under mild conditions, often involving a radical intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using reagents like trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate. These reagents are chosen for their efficiency and cost-effectiveness in introducing the trifluoromethyl group .

Chemical Reactions Analysis

Types of Reactions

2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to biological targets by increasing its lipophilicity and stability . The indole nucleus allows for interactions with multiple receptors, contributing to its diverse biological activities .

Properties

Molecular Formula

C16H12F3NO2

Molecular Weight

307.27 g/mol

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C16H12F3NO2/c17-16(18,19)10-2-1-3-11(7-10)20-14(21)12-8-4-5-9(6-8)13(12)15(20)22/h1-5,7-9,12-13H,6H2

InChI Key

BYXMVCRHLWBFFG-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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